Bis(trimethylsilyl) sulfate
Overview
Description
Bis(trimethylsilyl) sulfate is an organosilicon compound with the molecular formula C6H18O4SSi2. It is a colorless liquid that is highly volatile and soluble in organic solvents. This compound is primarily used as a reagent in organic synthesis, particularly for sulfonation reactions.
Mechanism of Action
. The primary targets of this compound are not explicitly mentioned in the available literature. Further research is needed to identify its specific targets and their roles.
Mode of Action
It is known that the compound can react chemically with isolated silanol groups of silica even at room temperature .
Pharmacokinetics
It’s known that the compound is a solid at room temperature and has a melting point of 41-44 °c . These properties may influence its bioavailability.
Result of Action
It’s known that the compound is quantitatively chemisorbed at 373 k .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Bis(trimethylsilyl) sulfate. For instance, the compound is moisture sensitive , which means its stability and efficacy could be affected by humidity levels in the environment.
Biochemical Analysis
Biochemical Properties
Bis(trimethylsilyl) sulfate is known to react chemically with isolated silanol groups of silica even at room temperature
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(trimethylsilyl) sulfate can be synthesized through the reaction of sulfur trioxide with hexamethyldisiloxane. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction is as follows:
SO3+(CH3
Properties
IUPAC Name |
bis(trimethylsilyl) sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18O4SSi2/c1-12(2,3)9-11(7,8)10-13(4,5)6/h1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRUQDZRWZXUUAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OS(=O)(=O)O[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18O4SSi2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20171382 | |
Record name | Bistrimethylsilylsulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20171382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18306-29-1 | |
Record name | Silanol, trimethyl-, 1,1′-sulfate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18306-29-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bistrimethylsilylsulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018306291 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bistrimethylsilylsulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20171382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(trimethylsilyl) sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.341 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Bistrimethylsilylsulfate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K4D2P4A3D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Bis(trimethylsilyl) sulfate?
A1: While the provided abstracts do not explicitly state the molecular formula and weight of this compound, it can be deduced from its name and structure. The molecular formula is C6H18O4SSi2, and its molecular weight is 242.43 g/mol.
Q2: What are some of the catalytic applications of this compound?
A2: this compound has been shown to be an effective catalyst in various organic reactions. These include:
- γ-Lactonization of cyclopropanecarboxylates: This reaction, particularly with substrates activated by carbonyl substituents on the α-carbon, can proceed under C(1)–C(2) bond cleavage to produce γ-lactones. [, ]
- Protection of alcohols with dihydropyran: this compound acts as a mild and efficient catalyst for this protection reaction, crucial in multi-step organic syntheses. [, , , ]
- Thioacetalization of carbonyl compounds: When supported on silica, this compound catalyzes the formation of thioacetals from carbonyl compounds. [, ]
Q3: How does the stereochemistry of the substrate affect the outcome of this compound-catalyzed γ-lactonization?
A: Research indicates that the stereochemical outcome depends on the substituents on the cyclopropanecarboxylate substrate. []
Q4: How does this compound interact with silica?
A: While the exact nature of the interaction is not elaborated upon in the abstracts, research mentions the use of "this compound–silica" as a catalytic system. [, ] This suggests that this compound can be immobilized on a silica support, likely through interaction with silanol groups on the silica surface, to create a heterogeneous catalyst.
Q5: What is the significance of synthesizing the tris(trimethylsilyl)oxosulfonium cation from this compound?
A: Researchers successfully synthesized the tris(trimethylsilyl)oxosulfonium cation, [(Me3Si−O)3SO]+, from this compound. [] This achievement is significant because it mirrors the known protonated species of sulfuric acid, [H3SO4]+. This synthesis allows for a deeper understanding of the chemistry of silylated sulfuric acid derivatives and their potential as silylating agents.
Q6: What happens when this compound is subjected to thermolysis?
A: While the provided abstracts do not provide specifics about the products formed during thermolysis of this compound [], this type of reaction generally involves the breaking of chemical bonds due to heat. Further investigation into the specific products and mechanism of this thermolysis reaction would be required.
Q7: Beyond the mentioned reactions, what other compounds has this compound been shown to react with?
A7: this compound demonstrates reactivity with a range of compounds, including:
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